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molecular formula C7H6FNO3 B1304200 3-Fluoro-2-nitroanisole CAS No. 641-49-6

3-Fluoro-2-nitroanisole

Cat. No. B1304200
M. Wt: 171.13 g/mol
InChI Key: GMWOSSBFNSZKAH-UHFFFAOYSA-N
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Patent
US09399640B2

Procedure details

This compound was synthesized according to the procedure of Example 76, Step 5, using 3-fluoro-2-nitrophenol [Combi-Blocks, OR-7136] and methanol as the starting materials.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([N+:9]([O-:11])=[O:10])=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[CH3:12]O>>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:12])[C:3]=1[N+:9]([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=C(C=CC1)O)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was synthesized

Outcomes

Product
Name
Type
Smiles
FC1=C(C(=CC=C1)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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